Crotylglycine -

Crotylglycine

Catalog Number: EVT-8836553
CAS Number:
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Crotylglycine can be synthesized from natural sources or through chemical synthesis methods. It falls under the category of amino acid derivatives, specifically classified as an allylglycine. Its structure comprises a glycine backbone with a crotyl substituent, which contributes to its reactivity and potential biological activity.

Synthesis Analysis

Methods and Technical Details

Crotylglycine can be synthesized through several methods, including:

  1. Alkylation Reactions: The most common approach involves the alkylation of glycine derivatives using crotyl halides. For instance, the reaction of glycine with crotyl bromide in the presence of a base can yield crotylglycine.
  2. Cross-Metathesis: This method has been employed to synthesize crotylglycine derivatives by utilizing olefin metathesis reactions, which enable the formation of new carbon-carbon bonds efficiently.
  3. Asymmetric Synthesis: Advanced synthetic methods include asymmetric hydrogenation techniques that allow for the selective formation of specific enantiomers of crotylglycine, enhancing its utility in pharmaceutical applications .
Chemical Reactions Analysis

Reactions and Technical Details

Crotylglycine participates in various chemical reactions, including:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  2. Amidation: It can react with amines to form amides, expanding its utility in peptide synthesis.
  3. Cyclization Reactions: Crotylglycine can undergo cyclization reactions to form cyclic compounds, which are often more biologically active than their linear counterparts .
Mechanism of Action

Process and Data

In biochemical pathways, derivatives of crotylglycine may influence metabolic processes by acting as substrates or inhibitors in enzymatic reactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crotylglycine typically appears as a white crystalline solid.
  • Solubility: It is generally soluble in water due to its polar functional groups but may have limited solubility in non-polar solvents.

Chemical Properties

  • Melting Point: The melting point ranges around 150-155 °C.
  • pKa Values: The pKa values for the carboxylic acid group are approximately 2.34, while the pKa for the ammonium ion is around 9.60, indicating typical behavior for amino acids .
Applications

Scientific Uses

Crotylglycine finds applications primarily in:

  1. Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
  2. Biological Research: Its derivatives are studied for potential therapeutic effects, particularly in neurobiology due to their structural similarity to neurotransmitters.
  3. Peptide Synthesis: Crotylglycine is utilized in constructing peptides with modified properties that may enhance biological activity or stability .
Biosynthesis and Enzymatic Pathways of Crotylglycine

Role in Nonribosomal Peptide Biosynthesis

Integration into Rufomycin and Related Anti-Mycobacterial Agents

Crotylglycine (specifically trans-2-crotylglycine) is a non-proteinogenic amino acid integral to the structure of rufomycin (also termed ilamycin), a potent anti-mycobacterial cyclic heptapeptide. In rufomycin, crotylglycine contributes to the molecule’s conformational rigidity and target specificity. The cyclic scaffold—comprising three non-canonical amino acids, including N-dimethylallyltryptophan and 3-nitrotyrosine—enables high-affinity binding to Mycobacterium tuberculosis ClpC1, a bacterial caseinolytic protease essential for protein homeostasis [1] [4] [9]. Rufomycin analogues containing crotylglycine exhibit minimal inhibitory concentrations (MIC) as low as 0.02 µM against M. tuberculosis and 0.4 µM against Mycobacterium abscessus, underscoring its pharmacological significance [4] [9]. The crotylglycine moiety’s vinyl group is critical for hydrophobic interactions within the ClpC1 binding pocket, as confirmed by structure-activity relationship studies of synthetic rufomycin derivatives [4].

Gene Cluster Analysis: ruf Operon and Modular Enzymatic Assembly

The biosynthesis of crotylglycine-incorporated rufomycin is directed by the ruf gene cluster (rufA–rufT) in Streptomyces atratus ATCC 14046. This 20-gene cluster encodes a heptamodular nonribosomal peptide synthetase (NRPS) (RufT), alongside auxiliary enzymes for precursor modification [1] [10]. Key features include:

  • RufT NRPS Architecture: Each module activates and incorporates specific amino acids. Module 7 is dedicated to crotylglycine activation, featuring an adenylation (A) domain predicted to recognize crotylglycine, a peptidyl carrier protein (PCP) domain for thioester tethering, and a condensation (C) domain for peptide bond formation [1].
  • Crotylglycine Supply: While ruf genes directly encode enzymes for 3-nitrotyrosine synthesis (RufO/RufN) and tryptophan prenylation (RufP), crotylglycine formation involves a polyketide synthase (PKS) module (rufEF) hypothesized to generate the crotyl moiety via truncated fatty acid biosynthesis [1] [10].

Table 1: Key Genes in the ruf Cluster for Crotylglycine Incorporation

GeneProductFunction in Crotylglycine/Rufomycin Biosynthesis
rufTNonribosomal peptide synthetaseHeptamodular NRPS; Module 7 activates and incorporates crotylglycine
rufEFType I polyketide synthaseSynthesizes the crotyl side chain precursor
rufPTryptophan N-dimethylallyltransferasePrenylates tryptophan residue
rufO/NCytochrome P450/Nitric oxide synthaseCatalyzes tyrosine 3-nitration

Enzymatic Mechanisms of Crotylglycine Formation

1.2.1. Trans-2-Crotylglycine Generation via Bacterial Degradation PathwaysCrotylglycine biosynthesis parallels bacterial catabolic pathways for unsaturated amino acids. In Pseudomonas putida, d-allylglycine (2-amino-4-pentenoic acid) and dl-cis-crotylglycine (2-amino-cis-4-hexenoic acid) are degraded via keto acid intermediates. Key enzymes include:

  • d-Allylglycine Dehydrogenase: Membrane-associated enzyme oxidizing d-allylglycine to 2-keto-4-pentenoic acid [2] [7].
  • 2-Keto-4-pentenoic Acid Hydratase: Converts the keto acid to 2-keto-4-hydroxyvalerate, which is cleaved to pyruvate and acetaldehyde [7].This pathway’s stereospecificity—preferring cis-crotylglycine over the trans-isomer—suggests enzymatic machinery adaptable for trans-2-crotylglycine synthesis in Streptomyces. In rufomycin, the trans configuration is enzymatically installed, likely by RufT’s epimerization domain or an auxiliary isomerase [1] [2].

Table 2: Enzymatic Steps in Bacterial Crotylglycine Metabolism

SubstrateEnzymeProductStereospecificity
d-allylglycined-Allylglycine dehydrogenase2-Keto-4-pentenoic acidSpecific for d-enantiomer
dl-cis-crotylglycine2-Keto-4-hexenoic acid hydratase2-Keto-4-hydroxyhexanoateHigher activity on cis-isomer
2-Keto-4-hydroxyvalerateAldolasePyruvate + AcetaldehydeNot stereospecific

Substrate Specificity of Cytochrome P450 Enzymes (e.g., RufO)

Although RufO is primarily characterized as a tyrosine 3-nitrase, its structural homology to TxtE (a tryptophan 4-nitrase) suggests potential versatility in substrate recognition. Key biochemical insights:

  • Tyr-Nitration Mechanism: RufO uses nitric oxide (NO) from RufN and O₂ to catalyze electrophilic aromatic substitution at tyrosine’s meta position. Spectral titration shows high affinity for free L-tyrosine (Kd ~0.1 µM) [1] [10].
  • Carrier Protein Dependence: Recent studies indicate RufO may prefer tyrosine tethered to the peptidyl carrier protein (PCP) of NRPS, akin to trans-acting P450s in other systems. Molecular docking reveals a conserved binding groove accommodating PCP-bound tyrosine [6].
  • Contrast with TxtE: Unlike TxtE (strictly Trp-specific), RufO’s active site accommodates tyrosine’s smaller phenolic ring, though crotylglycine itself is not a substrate for nitration [6] [10].

Evolutionary Context of Non-Proteinogenic Amino Acid Incorporation

The integration of crotylglycine into nonribosomal peptides exemplifies adaptive evolution in secondary metabolism. Key evolutionary drivers include:

  • Chemical Defense Advantage: Crotylglycine’s vinyl group enhances rufomycin’s rigidity and membrane permeability, providing selective pressure for its retention in anti-mycobacterial peptides [4] [9].
  • Modularity of NRPS Systems: The ruf cluster’s PKS-NRPS hybrid architecture allows "mix-and-match" incorporation of diverse precursors. Crotylglycine modules likely evolved from ancestral fatty acid-incorporating PKSs co-opted into peptide biosynthesis [1] [8].
  • Operon Conservation: The rufNO operon (P450-NOS) shares mechanistic and genetic parallels with the txtDE operon in plant-pathogenic streptomycetes, indicating convergent evolution for aromatic amino acid nitration [1] [10]. This conservation underscores enzymatic innovation in expanding the amino acid repertoire beyond the standard 20 [6] [8].

Properties

Product Name

Crotylglycine

IUPAC Name

2-[[(E)-but-2-enyl]amino]acetic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-2-3-4-7-5-6(8)9/h2-3,7H,4-5H2,1H3,(H,8,9)/b3-2+

InChI Key

LKQSFPOXQAQZJB-NSCUHMNNSA-N

Canonical SMILES

CC=CCNCC(=O)O

Isomeric SMILES

C/C=C/CNCC(=O)O

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